

Structural Elucidation of Functionalized Cyclohexenes: A Multi-Modal NMR & MS Protocol

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Compound of Interest

Compound Name:	<i>Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate</i>
CAS No.:	90107-26-9
Cat. No.:	B3300319

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Executive Summary

Functionalized cyclohexenes are critical scaffolds in pharmaceutical chemistry, serving as the core structure for blockbuster antivirals like Oseltamivir (Tamiflu) and numerous Diels-Alder adducts in natural product synthesis. However, their analysis is complicated by their conformational flexibility—specifically the "half-chair" equilibrium—and the subtle stereoelectronic effects that dictate their reactivity.

This guide provides a rigorous, self-validating protocol for the structural assignment of functionalized cyclohexenes using high-field NMR and Mass Spectrometry (MS). It moves beyond basic spectral interpretation to integrate conformational analysis with fragmentation logic, ensuring absolute confidence in stereochemical assignments.

Part 1: Structural Dynamics & The Half-Chair

To accurately interpret NMR data, one must first understand the ground-state geometry of the analyte. Unlike cyclohexane, which adopts a rigid chair conformation, cyclohexene exists in a half-chair conformation.

The Half-Chair Conformation[1][2]

- Planar Region: Atoms C1, C2, C3, and C6 lie roughly in a plane (distorted slightly).
- Puckered Region: Atoms C4 and C5 deviate from the plane, creating the "flaps" of the half-chair.
- Substituent Orientation: Substituents at C3/C6 (allylic) and C4/C5 (homoallylic) adopt pseudo-axial () or pseudo-equatorial () orientations.

Crucial Insight: The energy barrier for ring inversion in cyclohexene (~5.3 kcal/mol) is significantly lower than in cyclohexane (~10.8 kcal/mol). At room temperature, rapid interconversion can average NMR signals unless a bulky substituent (e.g., tert-butyl, fused ring) locks the conformation.

Part 2: NMR Analysis Protocol

Sample Preparation & Acquisition

- Solvent Selection:
 - Standard:
(Good solubility, standard shifts).
 - Resolution Enhancement:
(Benzene-
) . The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in the methylene regions of cyclohexenes.

- Concentration: 5–10 mg for 1D
; 20+ mg for 2D (
-detected) experiments.
- Key Experiments:
, COSY, HSQC, HMBC, and 1D-NOESY/ROESY (critical for stereochemistry).

Coupling Constant () Analysis

The Karplus relationship dictates that vicinal coupling constants (

) depend on the dihedral angle (

).^[1] In the half-chair, these angles deviate from the perfect

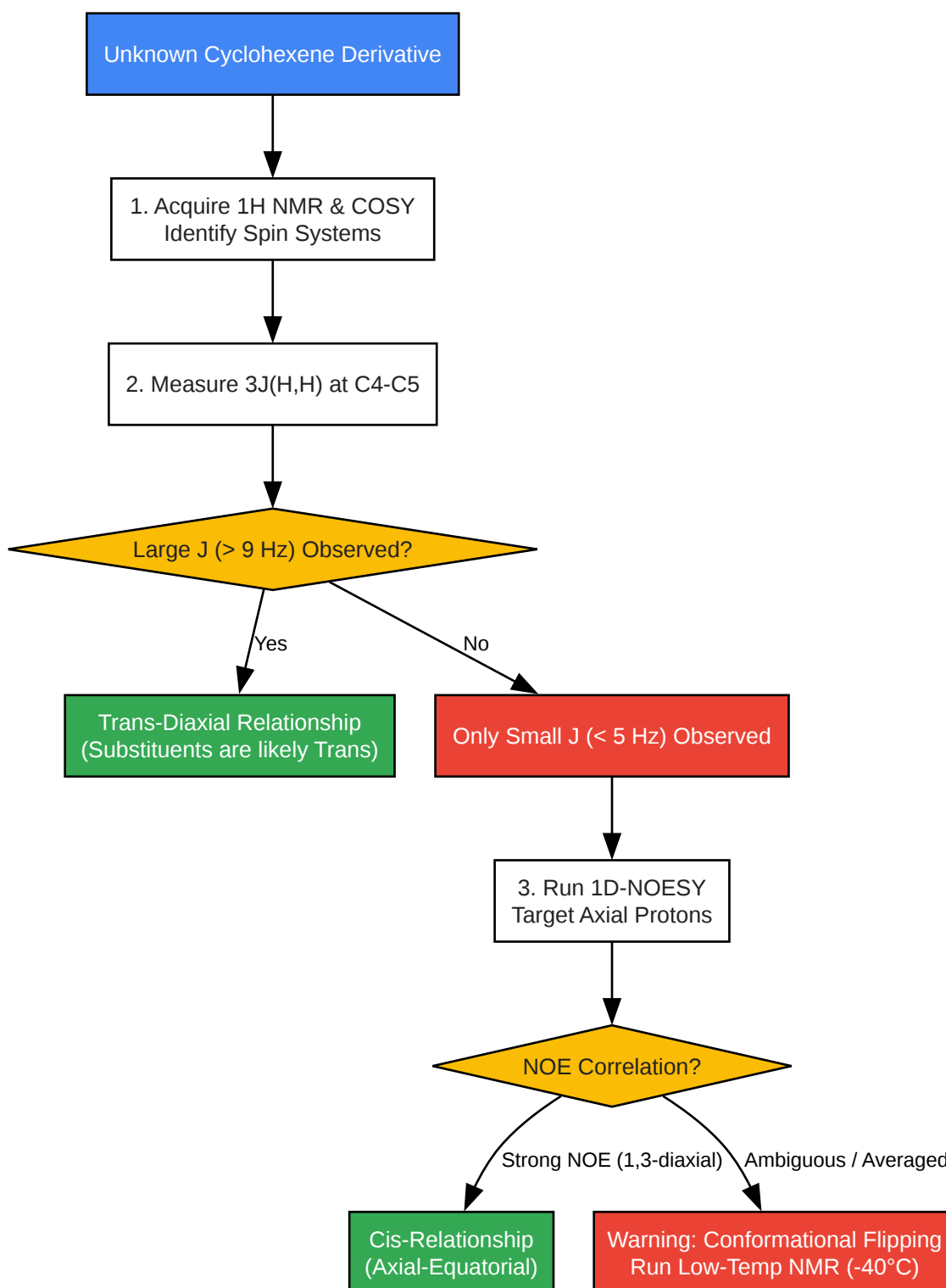
of a chair.

Table 1: Diagnostic Coupling Constants in Functionalized Cyclohexenes

Interaction Type	Protons Involved	Approx. ^{[1][2]} [3][4][5] Dihedral ()	Typical Value (Hz)	Diagnostic Note
Vinylic	H1–H2		10.0	Characteristic of the double bond.
Trans-Diaxial			9.0 – 11.0	Smaller than chair (12-14 Hz) due to ring flattening.
Cis-Pseudo			3.0 – 5.0	Often overlaps with .
Diequatorial			2.0 – 3.0	Usually appears as a broad singlet or small doublet.
Allylic-Vinylic	H1–H6 / H2–H3		2.0 – 5.0	Small couplings; magnitude depends on allylic strain.

Stereochemical Assignment Workflow

The following decision tree illustrates the logic for assigning relative stereochemistry (cis/trans) based on NMR data.



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Figure 1: NMR logic flow for assigning relative stereochemistry in substituted cyclohexenes.

Part 3: Mass Spectrometry Protocol

Mass spectrometry provides orthogonal confirmation of structure, particularly through fragmentation analysis. The Retro-Diels-Alder (RDA) reaction is the signature fragmentation pathway for cyclohexenes.

Ionization Strategy

- Electrospray Ionization (ESI): Preferred for polar, functionalized cyclohexenes (e.g., amino- or hydroxy-cyclohexenes).
 - Mode: Positive () for amines; Negative () for acids/alcohols.
- Electron Impact (EI): Preferred for non-polar, volatile derivatives or after silylation (GC-MS).
 - Benefit: High energy (70 eV) promotes diagnostic RDA fragmentation.

Fragmentation Analysis: The RDA Pathway

The cyclohexene ring cleaves at the allylic bonds, reverting to a diene and a dienophile (alkene).

Mechanism:

- Ionization of the double bond.
- Homolytic cleavage of the allylic C-C bonds.
- Result: Loss of a neutral alkene fragment (e.g., ethene,).

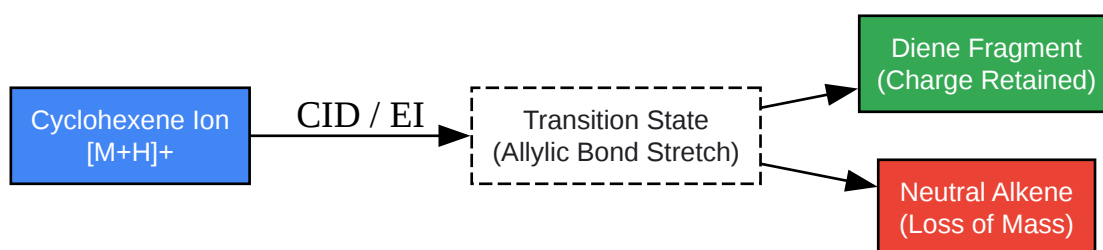
Protocol for RDA Verification:

- Precursor Selection: Isolate the molecular ion (

or

).

- Collision Energy (CE) Ramp: Apply a stepped CE (e.g., 10, 20, 40 eV) to induce fragmentation.
- Fragment Identification: Look for the "Complementary Pair."^[2]
 - Fragment A: Charge-retaining Diene.^[2]
 - Fragment B: Charge-retaining Dienophile (less common in ESI, common in EI).



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Figure 2: Retro-Diels-Alder (RDA) fragmentation pathway logic.

Part 4: Integrated Case Study

Scenario: Validation of a 4-amino-5-hydroxycyclohexene derivative (Oseltamivir intermediate).

Step 1: MS Screening (LC-MS/MS)

- Observation:
 - .
- MS/MS: Major fragment at
 - .
- Interpretation: Loss of 44 Da (

)? Possible, but RDA of the ring would typically lose the C4-C5 bridge if unsubstituted. If C4/C5 are substituted, the RDA yields a substituted alkene.

- Correction: RDA cleaves the bonds adjacent to the double bond. For 4,5-disubstituted cyclohexene, RDA yields the diene (containing C1, C2, C3, C6) and the alkene (containing C4, C5 + substituents).
- Conclusion: The fragment mass confirms the substituents are on the "alkene" leaving group of the RDA, or retained on the diene if the charge localizes there.

Step 2: NMR Confirmation[4]

- H4 Signal: Doublet of doublets (dd) at 3.8 ppm.

- H5 Signal: Multiplet at 4.1 ppm.

- Coupling

: Measured as 4.2 Hz.

- Analysis:

- A

value of 4.2 Hz is ambiguous (could be

or

).

- Action: Perform 1D-NOESY irradiating H4.

- Result: Strong NOE enhancement at H5.

- Conclusion: H4 and H5 are cis (likely

or

). If they were trans-diaxial,

would be >9 Hz and NOE would be weak.

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